N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a hydroxypropyl chain, and an ethylthio-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-(ethylthio)benzoic acid.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a 3-chlorophenyl magnesium bromide intermediate.
Addition Reaction: This intermediate is then reacted with 3-hydroxypropyl bromide to form the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.
Amidation: The final step involves the amidation of the intermediate with 2-(ethylthio)benzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl-2-(ethylthio)benzamide.
Reduction: Formation of N-(3-phenyl-3-hydroxypropyl)-2-(ethylthio)benzamide.
Substitution: Formation of N-(3-(3-aminophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The presence of the chlorophenyl and hydroxypropyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-hydroxypropylbenzamide
- N-(3-chlorophenyl)-3-hydroxypropyl-2-methylbenzamide
- N-(3-chlorophenyl)-3-hydroxypropyl-2-(methylthio)benzamide
Uniqueness
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The ethylthio group, in particular, differentiates it from similar compounds, potentially offering enhanced stability and reactivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-2-23-17-9-4-3-8-15(17)18(22)20-11-10-16(21)13-6-5-7-14(19)12-13/h3-9,12,16,21H,2,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKNPDXXEMBWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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